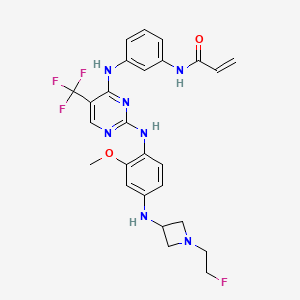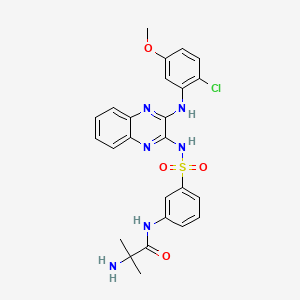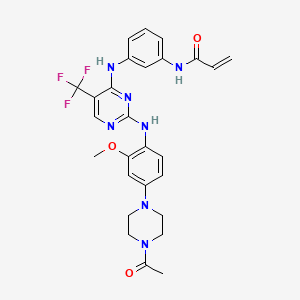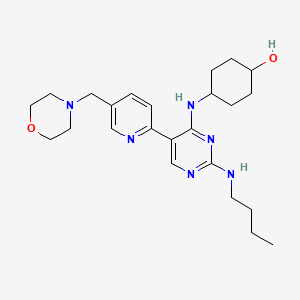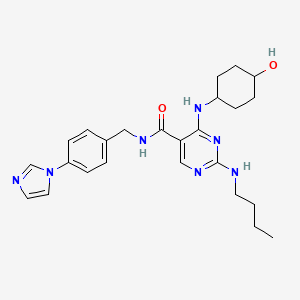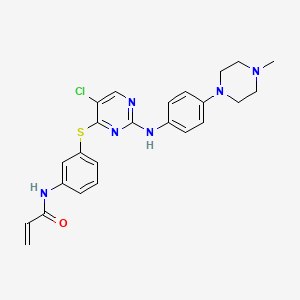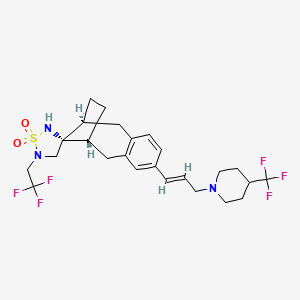
MRK003
Vue d'ensemble
Description
MRK003 est un inhibiteur de la γ-sécrétase préclinique qui a montré un fort potentiel thérapeutique, en particulier dans le traitement des cellules initiatrices du glioblastome. Le composé a été étudié pour sa capacité à réguler la viabilité cellulaire, l'apoptose et la prolifération dans divers cancers, y compris le glioblastome .
Applications De Recherche Scientifique
MRK003 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to the inhibition of γ-secretase and its effects on various biochemical pathways.
Biology: this compound is utilized in research focused on cell viability, apoptosis, and stemness in cancer cells.
Medicine: The compound has shown potential in the treatment of glioblastoma and other cancers by targeting specific signaling pathways.
Industry: This compound is used in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mécanisme D'action
Target of Action
MRK003, also known as (1’R,4R,10’S)-2-(2,2,2-Trifluoroethyl)-5’-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide, is a potent and selective γ-secretase inhibitor . The primary target of this compound is the γ-secretase complex, which plays a crucial role in the Notch signaling pathway .
Mode of Action
This compound inhibits the γ-secretase complex, thereby blocking the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). This prevents NICD from translocating to the nucleus and activating the transcription of Notch target genes . The inhibition of Notch signaling by this compound suppresses cell viability and sphere-formation ability, and induces apoptosis in glioblastoma initiating cells (GICs) .
Biochemical Pathways
The Notch signaling pathway is a key regulator of cell fate decisions, apoptosis, and proliferation. By inhibiting γ-secretase and thus the Notch pathway, this compound impacts these cellular processes . Sensitivity to this compound is associated with its inhibitory effect on the Akt pathway . The Akt pathway is a critical cell survival pathway, and its inhibition can lead to apoptosis .
Result of Action
This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including multiple myeloma and non-Hodgkin’s lymphoma cells . It suppresses cell viability and sphere-formation ability, and induces apoptosis in GICs . The compound’s action results in a decrease in levels of the Notch intracellular domain, Hes1, and c-Myc .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain cell surface markers, such as CD44 and CD133, can affect the sensitivity of GICs to this compound . Additionally, the tumor microenvironment, including factors such as hypoxia, nutrient availability, and interactions with other cells, can also influence the efficacy and stability of this compound.
Analyse Biochimique
Biochemical Properties
MRK003 plays a crucial role in biochemical reactions by inhibiting γ-secretase, an enzyme complex involved in the Notch signaling pathway. This inhibition affects the cleavage of Notch receptors, thereby modulating downstream signaling pathways. This compound interacts with various biomolecules, including Notch receptors and ligands such as Jagged1 and Delta1 . The compound’s interaction with these proteins leads to the suppression of cell viability and induction of apoptosis in cancer cells .
Cellular Effects
This compound has been shown to influence various cellular processes. In glioblastoma initiating cells (GICs), this compound suppresses cell viability, reduces sphere-forming ability, and induces apoptosis . The compound also affects cell signaling pathways, particularly the Akt pathway, which is crucial for cell survival and proliferation . Additionally, this compound has demonstrated potent activity in myeloma and lymphoma cell lines, leading to dose-dependent inhibition of cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of γ-secretase, which prevents the cleavage of Notch receptors and disrupts Notch signaling. This inhibition leads to decreased expression of Notch target genes and subsequent effects on cell survival and proliferation . This compound also affects the Akt pathway, which is partially responsible for its therapeutic effects in glioblastoma initiating cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis and reduce cell viability over extended periods, with varying sensitivities observed among different cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In glioblastoma initiating cells, the compound exhibits dose-dependent inhibition of cell growth and induction of apoptosis . Similar dose-dependent effects have been observed in myeloma and lymphoma cell lines, with higher doses leading to increased cytotoxicity and anti-angiogenic activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Notch signaling pathway. The compound interacts with enzymes and cofactors involved in the cleavage of Notch receptors, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s therapeutic effects in cancer cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on γ-secretase and Notch signaling . These localization patterns are crucial for the compound’s activity and therapeutic potential.
Analyse Des Réactions Chimiques
MRK003 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont cruciales pour modifier la structure du composé et améliorer ses propriétés thérapeutiques.
Réactions de substitution : Ces réactions impliquent le remplacement de groupes fonctionnels spécifiques pour modifier l'activité du composé.
Réactifs et conditions communs : Les réactions impliquent généralement l'utilisation de catalyseurs, de solvants et de températures contrôlées pour obtenir les modifications souhaitées.
Produits principaux : Les principaux produits formés à partir de ces réactions sont des versions modifiées de this compound avec une activité biologique améliorée ou modifiée.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé dans des études liées à l'inhibition de la γ-sécrétase et de ses effets sur diverses voies biochimiques.
Biologie : this compound est utilisé dans la recherche axée sur la viabilité cellulaire, l'apoptose et la prolifération dans les cellules cancéreuses.
Médecine : Le composé a montré un potentiel dans le traitement du glioblastome et d'autres cancers en ciblant des voies de signalisation spécifiques.
Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des mécanismes de résistance aux médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme γ-sécrétase, qui est impliquée dans le clivage protéolytique du récepteur Notch. Cette inhibition conduit à la suppression de la voie de signalisation Notch, qui est cruciale pour la viabilité cellulaire, l'apoptose et la prolifération dans les cellules cancéreuses. Le mécanisme d'action du composé est partiellement médié par la voie Akt, qui joue un rôle important dans la survie et la prolifération cellulaires .
Comparaison Avec Des Composés Similaires
MRK003 est unique en sa capacité à inhiber sélectivement la γ-sécrétase et à cibler des populations spécifiques de cellules cancéreuses. Parmi les composés similaires, citons :
MK-0752 : Un autre inhibiteur de la γ-sécrétase développé par Merck, qui est en développement clinique.
DAPT : Un inhibiteur de la γ-sécrétase qui a été largement étudié pour ses effets sur la signalisation Notch.
LY-411575 : Un inhibiteur puissant de la γ-sécrétase avec des applications en recherche sur le cancer.
This compound se distingue par son fort potentiel thérapeutique et sa capacité à cibler des populations spécifiques de cellules cancéreuses, ce qui en fait un composé précieux en recherche et en thérapie anticancéreuse .
Méthodes De Préparation
La préparation de MRK003 implique des voies synthétiques qui comprennent l'utilisation de réactifs spécifiques et de conditions de réaction. Les voies synthétiques détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public. Le composé est généralement synthétisé dans des laboratoires spécialisés avec des conditions contrôlées pour garantir sa pureté et son efficacité .
Propriétés
IUPAC Name |
(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHUILHBYOOZDF-NCOIWELASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623165-93-5 | |
| Record name | MRK-003 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17015 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MRK-003 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2AZE88DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


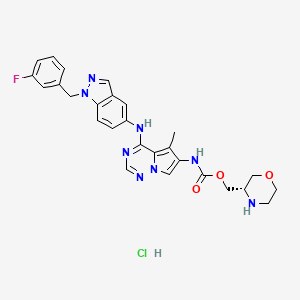

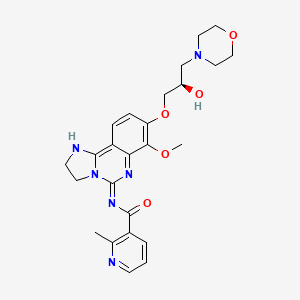
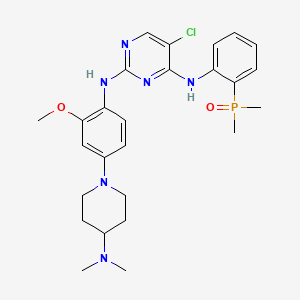
![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
